molecular formula C10H8B2F10N2 B068193 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) CAS No. 178439-26-4

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

Cat. No. B068193
M. Wt: 367.8 g/mol
InChI Key: IDFABAACDRPWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) involves the direct fluorination of a mixture of a bipyridyl and a Lewis acid, a Bronsted acid, or the alkali metal salt of an acid. This process yields high amounts of the compound, indicating an efficient method for obtaining this fluorinated bipyridinium salt with high effective fluorine content (Umemoto et al., 1998).

Molecular Structure Analysis

The molecular structure of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has been elucidated through various spectroscopic techniques, including crystal structure analysis. For example, a study on the coordination of tetrafluoroborate to copper(II) highlighted the stabilization by intramolecular N–H ⋯ F hydrogen bonds, indicating the importance of molecular interactions in the stability of such compounds (Batsanov et al., 1994).

Chemical Reactions and Properties

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) serves as a highly reactive electrophilic fluorinating agent, offering an effective fluorine content for various chemical reactions. Its utility in a recyclable fluorination system presents an economic advantage for industrial applications, showcasing its reactivity and functional group compatibility (Adachi et al., 2003).

Physical Properties Analysis

The physical properties of 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) have been studied, including its stability, crystallinity, and moisture sensitivity. Unsubstituted or electron-donating group-substituted salts exhibit stable nonhygroscopic crystals, while electron-withdrawing group substitutions lead to moisture sensitivity. These properties are crucial for handling and storage conditions (Umemoto et al., 1998).

Chemical Properties Analysis

Electrophilic fluorination with 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) and elemental fluorine demonstrates the compound's capacity as a fluorinating agent. Its chemical properties, such as fluorination capability and reaction efficiency, underline its significance in organic synthesis and industrial applications (Adachi et al., 2003).

Scientific Research Applications

Electrophilic Fluorinating Agent

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) is recognized for its role as a reactive and easy-to-handle electrophilic fluorinating agent with a high effective fluorine content. It has been utilized in the synthesis of N,N‘-Difluorobipyridinium and related salts, demonstrating its utility in direct fluorination processes to produce various bipyridinium salts in high yields. These compounds are significant due to their stability and reactivity, which make them suitable for a range of fluorination reactions (Umemoto, Nagayoshi, Adachi, & Tomizawa, 1998).

Synthesis and Reactivity

The compound has been employed in the development of a recycled fluorination system, which is notable for its lower cost and environmental benefits. This system allows for the complete recycling of the compound, including the counter-anion, making it an efficient choice for industrial fluorination processes. The fluorination of 2-naphthol in liquid CO2 with this compound, in the presence of a catalytic amount of NaOTf, proceeds quantitatively without generating by-products, highlighting its efficiency and potential for broad application (Adachi, Ohira, Tomizawa, Ishihara, & Oishi, 2003).

Material Science and Supramolecular Chemistry

In material science, 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) has contributed to the synthesis of new compounds with unique properties. For instance, it has been used in the base-mediated syntheses of 6,6'-Di(polyfluoroalkoxy)-2,2'-bipyridines with 100% regioselectivity. These reactions, conducted without solvent, yielded compounds with potential applications in electronic materials and devices due to their unique electronic and structural properties (Singh, Eggers, & Shreeve, 2003).

properties

IUPAC Name

1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2.2BF4/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12;2*2-1(3,4)5/h1-8H;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFABAACDRPWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8B2F10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370044
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

CAS RN

178439-26-4
Record name 1,1'-Difluoro-2,2'-bipyridin-1-ium ditetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Difluoro-2,2'-bipyridinium Bis(tetrafluoroborate)
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